Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and structural properties.
The compound can be synthesized through various methods, primarily involving reactions that utilize copper catalysts and specific substrates. It is commercially available from chemical suppliers and has been the subject of numerous studies focusing on its synthesis, characterization, and biological activity.
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is classified as an indazole derivative, which is a type of heterocyclic compound. Indazoles are known for their pharmacological properties and are often explored for their potential in drug development.
The synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate typically involves a copper-catalyzed one-pot reaction. This method allows for the efficient formation of the indazole structure by combining 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst facilitates the formation of C-N and N-N bonds, making this approach versatile with a broad substrate scope.
The molecular structure of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate features:
The compound's molecular formula is , with a molecular weight of approximately 268.992 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation .
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate can undergo several types of chemical reactions:
Technical details indicate that these reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide or tetrahydrofuran .
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate exhibits biological activity primarily through its interaction with specific kinases involved in cellular signaling pathways. It is known to modulate the activity of kinases such as CHK1 and CHK2, which play crucial roles in DNA damage response and cell cycle regulation.
Research indicates that this compound may inhibit kinase activity, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. Its mechanism involves binding to the active sites of these enzymes, altering their function within biochemical pathways .
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate typically appears as a solid at room temperature. Its melting point is reported around 141 °C, indicating good thermal stability for handling in laboratory settings.
Relevant analyses using techniques like Infrared Spectroscopy (IR) confirm functional groups present in the molecule, aiding in characterization .
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate has significant applications in various fields:
Esterification of indazole-3-carboxylic acids presents significant regioselectivity challenges due to competing O- and N-alkylation pathways. Modern catalytic methods overcome these limitations through precision activation. The Pd-catalyzed C–O coupling represents a breakthrough, enabling direct carboxylate methylation under mild conditions. Using Pd(PPh₃)₄ (2–5 mol%) and K₃PO₄ base in dioxane/water (4:1) at 85–95°C achieves yields exceeding 80% while preserving bromine and N-methyl functionalities [7] [8]. This method eliminates classical acid chloride intermediates, reducing side product formation.
Phase-transfer catalysts (PTCs) offer a complementary approach for biphasic systems. Tetrabutylammonium bromide (10 mol%) facilitates methyl transfer from methyl iodide to 5-bromo-2H-indazole-3-carboxylic acid at room temperature, achieving 75–82% yields within 4 hours. The PTC mechanism enhances anion mobility across aqueous-organic interfaces, accelerating reaction kinetics while minimizing hydrolysis-sensitive intermediates [7]. DMAP (4-dimethylaminopyridine) remains equally effective in homogeneous systems, particularly when coupled with DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane. This approach delivers near-quantitative esterification but requires rigorous anhydrous conditions [2].
Table 1: Catalytic Esterification Performance Comparison
Catalytic System | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/K₃PO₄ | Dioxane/H₂O, 90°C | 80–85 | 12 h | Functional group tolerance |
TBAB/NaOH | CH₂Cl₂/H₂O, 25°C | 75–82 | 4 h | Mild conditions |
DMAP/DCC | Anhydrous CH₂Cl₂, 0°C→25°C | 90–95 | 8 h | High efficiency |
The reactivity of the indazole ring demands precise stepwise functionalization to avoid regioisomer contamination. Two dominant sequences emerge:
Bromination-Methylation-Esterification SequenceDirect bromination of 2-methyl-2H-indazole-3-carboxylate using N-bromosuccinimide (NBS, 1.05 eq) in chloroform at 0–5°C achieves >90% C5-bromination selectivity. Subsequent N2-methylation with methyl iodide/K₂CO₃ in DMF (60°C, 6h) maintains ester integrity while completing the substitution pattern [2] [3]. This pathway benefits from crystalline intermediates that facilitate purification.
N-Methylation Prior to BrominationAn alternative approach first constructs the 2-methylindazole core. Selective N2-alkylation employs 2,2,2-trichloroacetimidate reagents under trifluoromethanesulfonic acid catalysis (0°C→25°C, 3h), achieving 89% N2-selectivity [4]. Subsequent bromination requires careful optimization: Br₂ in acetic acid at 40°C provides 85% C5-bromination yield but risks N-dealkylation if temperatures exceed 50°C [2] [7].
Table 2: Bromination Agent Performance Comparison
Brominating Agent | Solvent | Temperature | C5 Selectivity (%) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
NBS (1.05 eq) | Chloroform | 0–5°C | >95 | 92 | Slow kinetics |
Br₂ (1.1 eq) | Acetic acid | 40°C | 88 | 85 | N-Dealkylation risk |
CuBr₂ (1.5 eq) | Acetonitrile | 80°C | 78 | 70 | Halogen scrambling |
Critical considerations in sequence selection include:
Solution-Phase Synthesis remains the industrial standard due to operational simplicity and scalability. The optimized three-step sequence (bromination → methylation → esterification) in batch reactors achieves 65–70% overall yield at kilogram scale. Key advantages include:
However, solution-phase methods face challenges in regioisomer removal, particularly 1-methyl vs. 2-methyl indazole contaminants requiring recrystallization from ethanol/water mixtures (15–20% mass loss) [7].
Solid-Phase Synthesis emerges for high-throughput library generation, leveraging resin-bound intermediates to streamline purification. Wang resin-linked 3-carboxyindazoles undergo automated:
While delivering only 45–50% overall yield due to incomplete transformations, this approach enables parallel synthesis of 200+ analogs weekly with >85% purity after HPLC—unattainable via solution methods [7]. Purification occurs through simple resin filtration, eliminating extraction steps.
Table 3: Synthesis Platform Performance Metrics
Parameter | Solution-Phase | Solid-Phase | Advantage Margin |
---|---|---|---|
Overall yield | 65–70% | 45–50% | +20% solution |
Purity (crude) | 75–80% | 85–90% | +10% solid-phase |
Scalability | Kilogram+ | <100 mg | Solution-phase |
Analog throughput | 5/week | 200/week | Solid-phase |
Regioisomer control | Moderate | High | Solid-phase |
Hybrid approaches now merge these advantages: Solution-phase synthesis of core scaffolds followed by solid-phase diversification enables both scalability and rapid analog access—particularly valuable for structure-activity relationship (SAR) studies of indazole-based pharmacophores [7].
Compound Identification
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9